MAO‑B Inhibitory Potency vs. 5‑(2‑(1H‑imidazol‑1‑yl)ethyl)quinoline (Class‑Level Inference)
Within the quinoline‑imidazole chemotype claimed in US8633208, the 8‑(1‑(1H‑imidazol‑4‑yl)ethyl) substitution pattern is explicitly exemplified as delivering sub‑micromolar MAO‑B inhibition, whereas the 5‑(2‑(1H‑imidazol‑1‑yl)ethyl) isomer (CHEMBL54803) is annotated primarily as a thromboxane‑A2 synthase/aromatase dual inhibitor with no reported MAO‑B activity [1][2]. This class‑level divergence indicates that moving the imidazole attachment from the 5‑ to the 8‑position of the quinoline core redirects target engagement from the eicosanoid pathway to the MAO‑B/imidazoline receptor axis.
| Evidence Dimension | MAO‑B inhibitory activity |
|---|---|
| Target Compound Data | Exemplified in US8633208 as a MAO‑B inhibitor (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | 5‑(2‑(1H‑imidazol‑1‑yl)ethyl)quinoline – no MAO‑B activity reported; primary targets are thromboxane‑A2 synthase (IC50 = 0.29 µM) and aromatase (IC50 = 0.50 µM) |
| Quantified Difference | Target redirected from eicosanoid enzymes to MAO‑B; quantitative difference cannot be calculated due to lack of public head‑to‑head data |
| Conditions | Patent US8633208; comparator data from Hartmann et al. (2000) J. Med. Chem. 43:1841-1851 |
Why This Matters
Procurement decisions for MAO‑B‑focused programs must exclude the 5‑substituted isomer because its primary pharmacology is irrelevant to monoamine oxidase inhibition.
- [1] Giordani, A. et al. (2014) 6‑1H‑imidazo‑quinazoline and quinolines derivatives, new MAO inhibitors and imidazoline receptor ligands. US Patent US8633208B2. View Source
- [2] Hartmann, R.W. et al. (2000) 1‑Imidazolyl(alkyl)‑substituted di‑ and tetrahydroquinolines and analogues: syntheses and evaluation of dual inhibitors of thromboxane A2 synthase and aromatase. J. Med. Chem. 43:1841-1851. View Source
